Fmoc-D-Prolyl chloride

概要

説明

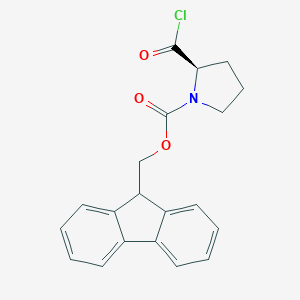

(9H-Fluoren-9-yl)methyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate is a complex organic compound that features a fluorenylmethyl protecting group attached to a pyrrolidine ring. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with (2R)-2-aminopyrrolidine-1-carboxylate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under carefully monitored conditions. The use of automated systems for temperature and pressure control ensures the consistency and quality of the final product.

化学反応の分析

Chemical Reactions

Fmoc-D-Prolyl chloride is utilized in peptide synthesis for coupling reactions. It can react with other protected amino acids to form dipeptides or longer peptide chains through standard coupling methods.

2.1 Coupling Reactions

this compound couples with other protected amino acids to create dipeptides or longer peptide chains, a process fundamental in peptide synthesis. In this process, the chloride group is displaced by the amino group of another amino acid, forming a peptide bond.

2.2 Variables Influencing Nucleophilic Attack

The rate of nucleophilic attack and subsequent product formation are significantly influenced by solvent polarity and temperature.

2.3 Aspartimide Formation

Optimizing reaction conditions is crucial to minimize side reactions like aspartimide formation during deprotection, which can lead to unwanted products. Aspartimide formation is a side reaction that affects aspartate residues and is catalyzed by both acids and bases . It may occur during 9-fluorenylmethoxycarbonyl deprotection as well as by the action of trifluoroacetic acid during deprotection and resin cleavage. The reaction strongly depends on the actual sequence of the peptide and predominantly occurs when Asp is followed by Gly, Asp, Asn, Gln, or Arg .

Protecting Group Chemistry

4.1 Fmoc Protection

The 9-fluorenylmethoxycarbonyl group is a base-labile amine protecting group widely used in peptide synthesis . It is stable under acidic conditions and can be selectively removed by weak bases like piperidine .

4.2 Fmoc Deprotection

The 9-fluorenylmethoxycarbonyl group is removed through base-induced β-elimination, which results in the release of dibenzofulvene and carbon dioxide . Secondary bases like piperidine can be added to dibenzofulvene to prevent it from reacting with the substrate .

Side Reactions

During 9-fluorenylmethoxycarbonyl solid phase peptide synthesis (SPPS), several side reactions can occur, leading to impurities and reduced yields .

- Diketopiperazine Formation: This occurs when the α-amino group of an amino acid attacks the penultimate amide bond of the growing peptide, forming a cyclic dipeptide . Proline residues, especially at the C-terminus, increase the likelihood of this .

- Aspartimide Formation: As previously mentioned, this affects aspartate residues and is catalyzed by acids and bases .

- Incomplete Fmoc Deprotection: Incomplete removal of the 9-fluorenylmethoxycarbonyl group can also lead to chain termination and truncated peptides .

科学的研究の応用

Key Applications

-

Peptide Synthesis

- Fmoc-D-Prolyl chloride is extensively utilized in SPPS, a method favored for its efficiency and ability to produce high-purity peptides. The Fmoc group allows for easy monitoring of deprotection reactions due to its strong UV absorbance at 266 nm, facilitating real-time analysis during peptide assembly .

- Conformational Studies

-

Drug Development

- Peptides synthesized with this compound have shown potential in therapeutic applications, including the design of peptide inhibitors targeting specific proteins involved in disease processes. For instance, cyclic peptides incorporating this compound have demonstrated enhanced binding affinity to integrins, which are critical in cell signaling pathways .

- Biochemical Research

Mechanisms Involved

The reactivity of this compound with nucleophiles during peptide synthesis is influenced by various factors such as solvent polarity and temperature. Studies have shown that optimizing these conditions can enhance reaction yields while minimizing side reactions like aspartimide formation, which can complicate synthesis outcomes .

Case Study 1: Cyclic Peptide Synthesis

A study demonstrated the successful synthesis of cyclic peptides using this compound as a building block. The resulting peptides exhibited strong inhibitory activity against specific integrins, highlighting the compound's utility in developing therapeutic agents .

Case Study 2: Optimization Strategies

Research focused on optimizing deprotection strategies for Fmoc groups revealed that using morpholine in dimethylformamide effectively removed the Fmoc group while minimizing unwanted side reactions. This approach has been adopted widely in SPPS protocols to enhance peptide yield and purity .

作用機序

The mechanism of action of (9H-Fluoren-9-yl)methyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate involves its role as a protecting group in organic synthesis. The fluorenylmethyl group protects the amine functionality of the pyrrolidine ring, preventing it from reacting with other reagents. This allows for selective reactions to occur at other functional groups in the molecule. The protecting group can be removed under specific conditions, such as treatment with a strong acid or base, to yield the desired product.

類似化合物との比較

Similar Compounds

(9H-Fluoren-9-yl)methyl (2S)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate: This compound is similar in structure but differs in the stereochemistry of the pyrrolidine ring.

(9H-Fluoren-9-yl)methyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has a hydroxymethyl group instead of a chlorocarbonyl group.

Uniqueness

The uniqueness of (9H-Fluoren-9-yl)methyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate lies in its specific combination of functional groups and stereochemistry, which makes it particularly useful as a protecting group in peptide synthesis. Its ability to undergo a variety of chemical reactions also adds to its versatility in organic synthesis.

生物活性

Fmoc-D-Prolyl chloride is a derivative of proline, an essential amino acid known for its role in protein synthesis. The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) group that serves as a protective moiety in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This article explores the biological activity of this compound, focusing on its applications, reactivity, and the implications of its structural properties.

The synthesis of this compound typically involves the chlorination of Fmoc-D-proline, which can be achieved through various methods including the use of thionyl chloride or oxalyl chloride. The resulting compound is characterized by its ability to undergo nucleophilic substitution reactions, making it valuable in peptide coupling reactions.

Table 1: Comparison of Fmoc Derivatives

| Compound | Structure Type | Unique Features |

|---|---|---|

| Fmoc-Glycine | Glycine derivative | Simplest amino acid; flexible structure |

| Fmoc-Alanine | Alanine derivative | Methyl side chain; commonly used in peptide synthesis |

| Fmoc-Leucine | Leucine derivative | Branched-chain amino acid; enhances hydrophobicity |

| This compound | Proline derivative | Cyclic structure; induces conformational constraints |

| Fmoc-Lysine | Lysine derivative | Positively charged side chain; important for binding |

The cyclic structure of this compound is significant as it can influence the conformation and stability of peptides, potentially enhancing their biological activity.

Biological Activity and Applications

This compound has been utilized in various biological applications, particularly in the synthesis of peptides that exhibit specific biological functions. Its incorporation into peptides can affect their folding and stability, which is crucial for their biological activity.

Case Studies

- Proline Editing in Peptide Synthesis : A study demonstrated that incorporating functionalized proline residues, such as this compound, into peptides can significantly enhance their stability and activity. This approach allows for the creation of peptides with tailored properties for therapeutic applications .

- Antimicrobial Activity : Research has indicated that certain peptides synthesized with this compound exhibit antimicrobial properties. For instance, peptides derived from proline-containing sequences showed enhanced activity against bacterial strains due to their ability to disrupt bacterial membranes .

- Peptide Conformation and Functionality : The structural constraints imposed by this compound can lead to increased binding affinity in peptide-receptor interactions. This has been particularly noted in studies involving cyclic peptides that target integrin receptors, where modifications at the proline position were found to influence binding efficacy .

Mechanistic Insights

The reactivity of this compound during peptide synthesis is influenced by several factors:

- Solvent Effects : The choice of solvent can significantly impact the nucleophilic attack rates during coupling reactions. Research indicates that polar solvents enhance reactivity by stabilizing transition states.

- Temperature and Catalysis : Optimizing reaction conditions such as temperature and the use of Lewis acids can improve yields and minimize side reactions during deprotection steps .

特性

IUPAC Name |

9H-fluoren-9-ylmethyl (2R)-2-carbonochloridoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c21-19(23)18-10-5-11-22(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNLJWSDGPXALN-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560836 | |

| Record name | (9H-Fluoren-9-yl)methyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171905-37-6 | |

| Record name | (9H-Fluoren-9-yl)methyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。